molecular formula C11H11ClN2 B6210679 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile CAS No. 1864503-27-4

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile

Cat. No.: B6210679
CAS No.: 1864503-27-4
M. Wt: 206.7
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Description

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom, a cyclopropyl group, an ethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the introduction of the chloro, cyclopropyl, ethyl, and nitrile groups can be achieved through a series of substitution and addition reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be employed to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps include the preparation of intermediates, purification through crystallization or distillation, and quality control measures to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions, leading to the formation of new cyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, with specific properties.

    Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-ethylpyridine-3-carbonitrile: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    6-cyclopropyl-5-ethylpyridine-3-carbonitrile: Lacks the chlorine atom, potentially altering its chemical properties and biological activity.

    2-chloro-6-cyclopropylpyridine-3-carbonitrile: Lacks the ethyl group, which may influence its overall behavior in chemical reactions and applications.

Uniqueness

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is unique due to the specific combination of substituents on the pyridine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1864503-27-4

Molecular Formula

C11H11ClN2

Molecular Weight

206.7

Purity

95

Origin of Product

United States

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